Flavesone: A Technical Whitepaper on its Chemical Structure, Properties, and Biological Activity
Flavesone: A Technical Whitepaper on its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavesone, a naturally occurring β-triketone found in the essential oil of species such as Mānuka (Leptospermum scoparium), has garnered significant scientific interest due to its potent biological activities.[1][2] Identified chemically as 6-isobutyryl-2,2,4,4-tetramethyl-1,3,5-cyclohexanetrione, this compound has demonstrated notable efficacy as a biopesticide, particularly against agricultural pests resistant to conventional insecticides.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of Flavesone. It includes a summary of available spectral data, an outline of its biosynthetic and synthetic pathways, and detailed insights into its insecticidal mechanism of action. This document is intended to serve as a core resource for researchers in natural product chemistry, pest management, and drug discovery.
Chemical Structure and Identification
Flavesone is a cyclic β-triketone characterized by a tetramethylated cyclohexane-1,3,5-trione (B11759072) ring substituted with an isobutyryl group at the 6-position.
Chemical Name: 6-isobutyryl-2,2,4,4-tetramethyl-1,3,5-cyclohexanetrione[1] IUPAC Name: 2,2,4,4-tetramethyl-6-(2-methylpropanoyl)cyclohexane-1,3,5-trione[5]
The definitive structure of Flavesone is presented below:
Figure 1: 2D Chemical Structure of Flavesone.
Physicochemical and Spectral Data
A summary of the key chemical identifiers and properties for Flavesone is provided in the table below, compiled from various chemical databases and literature.
| Property | Value | Source |
| CAS Number | 22595-45-5 | [1] |
| Molecular Formula | C₁₄H₂₀O₄ | [1] |
| Molecular Weight | 252.31 g/mol | [1] |
| InChI | InChI=1S/C14H20O4/c1-7(2)9(15)8-10(16)13(3,4)12(18)14(5,6)11(8)17/h7-8H,1-6H3 | [5] |
| InChIKey | ZEOCEPNBYPGWGS-UHFFFAOYSA-N | [5] |
| SMILES | CC(C)C(=O)C1C(=O)C(C)(C)C(=O)C(C)(C)C1=O | |
| Boiling Point (est.) | 392.9 °C @ 760 mmHg | [1] |
| Water Solubility (est.) | 2.242 mg/L @ 25 °C | [1] |
| LogP (o/w) (est.) | 2.510 |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of Flavesone.
Mass Spectrometry (GC-MS): Gas Chromatography-Mass Spectrometry data is available for Flavesone. The key mass-to-charge ratios (m/z) observed are:
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectral charts are not readily available in public domains, a 1999 study by van Klink et al. reported the full assignment of the ¹³C NMR spectra for Flavesone and other related β-triketones found in Myrtaceae plants.[6] This data is foundational for the structural confirmation of both natural isolates and synthetic batches of the compound.
Infrared (IR) Spectroscopy: The IR spectrum of Flavesone is expected to show characteristic absorption bands for its principal functional groups.[1] These include strong absorptions corresponding to the carbonyl (C=O) stretches of the ketone groups within the triketone system.
Synthesis and Biosynthesis
Chemical Synthesis
The total synthesis of Flavesone and related β-triketones has been achieved, providing a reliable source of the compound for research purposes beyond extraction from natural sources. A common synthetic strategy involves the Friedel-Crafts acylation of a phloroglucinol (B13840) precursor, followed by further modifications to yield the final structure. A generalized workflow for the synthesis of related flavonoids is outlined below.
Biosynthesis
The biosynthesis of Flavesone in plants is understood to follow the polyketide pathway. The core structure is assembled by Type III Polyketide Synthase (PKS) enzymes.[1] The primary metabolic precursors are:
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Starter Unit: Isobutyryl-CoA
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Extender Units: Three molecules of Malonyl-CoA[1]
These precursors undergo a series of condensation and cyclization reactions, catalyzed by enzymes such as valeropenone synthase (VPS) or a similar PKS, to form the characteristic phloroglucinol core, which is subsequently methylated to yield Flavesone.
Biological Activity and Mechanism of Action
Flavesone has demonstrated a range of biological activities, with its insecticidal properties being the most extensively studied.
Insecticidal Activity
Flavesone is a potent insecticide against a variety of pests, including those of significant concern in urban and agricultural settings. It has shown high efficacy against the lesser grain borer (Rhyzopertha dominica), a major pest of stored wheat.[1][3]
Quantitative Efficacy Data: Studies have quantified the effectiveness of Flavesone against several insect species. The following table summarizes key findings from a study on urban pests.
| Target Species | Concentration (mg/ml) | Knockdown (Time) | Mortality (24h) |
| Aedes aegypti | 12.5 | 100% (15 min) | 100% |
| Culex quinquefasciatus | 25 | 100% (15 min) | 100% |
| Musca domestica | 100 | 100% (15 min) | 100% |
Experimental Protocol: Insecticidal Bioassay against Rhyzopertha dominica
A long-term residual efficacy study provides a robust method for evaluating grain protectants like Flavesone.[7]
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Treatment Application: Wheat is treated with various concentrations of Flavesone (e.g., 60, 90, 120 ppm) as it is loaded into storage containers (e.g., 1-tonne storage bags) using a standard auger.[7] A control group with untreated wheat is included.
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Storage Conditions: The treated wheat is stored under both ambient field conditions and controlled laboratory conditions (e.g., 30°C and 55% relative humidity) for an extended period (e.g., 13 months).[7]
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Sampling: At regular intervals (e.g., monthly), samples of wheat are collected from each treatment group.
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Bioassay:
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A known number of adult R. dominica (from both susceptible and resistant strains) are introduced into vials containing a set amount of the treated wheat (e.g., 80g).[7]
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Parental mortality is assessed after a defined period (e.g., 7 days).
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The vials are then incubated for a further period (e.g., 6-7 weeks) under controlled conditions to allow for the development of the F1 generation.[7]
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The number of adult progeny in each vial is counted to determine the reduction in F1 generation, a key indicator of efficacy.
-
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Data Analysis: Mortality rates and the percentage reduction in adult progeny are calculated, with corrections for control mortality applied using Abbott's formula.
Mechanism of Action: The insecticidal mode of action for Flavesone appears to be novel and distinct from many conventional insecticides.[4] Studies on insecticide-resistant mosquitoes have shown that Flavesone's toxicity is not mediated through the voltage-gated sodium channel (VGSC), which is the target for pyrethroid insecticides.[4] This suggests its potential as a valuable tool for managing resistant insect populations.
Recent research on the related β-triketone, leptospermone (B1674756), suggests that the mode of action in mosquitoes may involve the inhibition of carbonic anhydrase (CA), an enzyme crucial for regulating pH.[8] This is a different target from the herbicidal mode of action of β-triketones, which involves the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[9] Indeed, while some β-triketones are effective herbicides, Flavesone itself was found to be inactive against the HPPD enzyme.[1] However, in scabies mites, evidence suggests that Flavesone may act by inhibiting the tyrosine catabolism pathway via HPPD, indicating that the mechanism can be species-dependent.[2]
Conclusion
Flavesone is a compelling natural product with significant potential, particularly in the development of new-generation biopesticides. Its unique chemical structure underpins a novel mechanism of insecticidal action that is effective against resistant pest strains. The availability of synthetic routes allows for its production at scale for further research and development. Future investigations should focus on completing the characterization of its spectral properties, optimizing its synthesis, and further elucidating the specific molecular targets and signaling pathways it modulates in various organisms. This will be critical for its potential registration and application in agriculture and public health, as well as for exploring its potential in other therapeutic areas.
References
- 1. Flavesone | 22595-45-5 | Benchchem [benchchem.com]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. mdpi.com [mdpi.com]
- 4. Fragmentation - Explore the Science & Experts | ideXlab [idexlab.com]
- 5. Flavesone | C14H20O4 | CID 15800949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. beta-triketones from myrtaceae: isoleptospermone from leptospermum scoparium and papuanone from corymbia dallachiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 8. Mode of toxicity of the β-triketone leptospermone to Aedes aegypti mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Defining the mechanism of toxicity of leptospermone, a β-triketone herbicide, to Aedes aegypti | Poster Board #1023 - American Chemical Society [acs.digitellinc.com]
